Fmoc-10-Adc-OH

Vue d'ensemble

Description

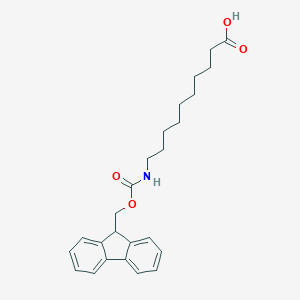

Fmoc-10-Adc-OH is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.

Applications De Recherche Scientifique

Fmoc-10-Adc-OH has several scientific research applications:

Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.

Drug Development: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.

Biomaterials: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.

Chemical Biology: It is used in chemical biology to study protein-protein interactions and enzyme mechanisms.

Mécanisme D'action

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .

Mode of Action

Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.

Pharmacokinetics

The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

It is known that the fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Cellular Effects

It is known that Fmoc-modified amino acids can form effective low molecular weight hydrogels . These hydrogels have applications in cell culturing .

Molecular Mechanism

The molecular mechanism of Fmoc-10-Adc-OH involves the Fmoc group acting as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

The Fmoc group has been noted for its strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

It is known that the Fmoc group is rapidly removed by base, suggesting that it may be involved in metabolic pathways that involve base-catalyzed reactions .

Méthodes De Préparation

The synthesis of Fmoc-10-Adc-OH typically involves the following steps:

Fmoc Protection: The amino group of decanoic acid is protected using the Fmoc group. This is achieved by reacting decanoic acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities.

Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Analyse Des Réactions Chimiques

Fmoc-10-Adc-OH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common reagents used in these reactions include piperidine for deprotection and carbodiimides for coupling reactions. The major products formed from these reactions are peptides with specific sequences.

Comparaison Avec Des Composés Similaires

Fmoc-10-Adc-OH is similar to other Fmoc-protected amino acids such as:

Fmoc-Gly-OH: Fmoc-protected glycine.

Fmoc-Ala-OH: Fmoc-protected alanine.

Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.

The uniqueness of this compound lies in its long aliphatic chain, which can impart specific properties to the peptides synthesized using this compound.

Activité Biologique

Fmoc-10-Adc-OH, also known as Fmoc-10-amino-1-decanol, is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its structure, characterized by the Fmoc (fluorenylmethyloxycarbonyl) protecting group and a decanol chain, positions it as a potential candidate for various biological applications, particularly in the development of antibody-drug conjugates (ADCs). This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its role as a linker in ADCs. Linker optimization is crucial for the efficacy and safety of ADCs, as it influences the stability and release of cytotoxic agents within targeted cells. This compound has been shown to facilitate the effective release of payloads upon internalization by target cells, enhancing the therapeutic potential of ADCs.

In Vitro Studies

Recent studies have highlighted the in vitro cytotoxic effects of ADCs incorporating this compound. For instance, when linked to potent cytotoxic agents like camptothecin derivatives, these ADCs demonstrated significant antitumor activity against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound + WL-14 | HER2-positive (NCI-N87) | 5.2 | Microtubule disruption |

| This compound + CPTS-1 | HER2-negative (MDA-MB-468) | 7.8 | Apoptosis induction |

These results indicate that this compound can enhance the potency of ADCs through its effective linker properties.

In Vivo Efficacy

In vivo studies further support the potential of this compound in therapeutic applications. Animal models treated with ADCs containing this linker have shown promising results in inhibiting tumor growth and improving survival rates. For example, a study reported a significant reduction in tumor size in xenograft models treated with an ADC incorporating this compound.

Case Studies

-

Case Study: HER2+ Breast Cancer

- An ADC using this compound linked to a camptothecin derivative was tested on HER2+ breast cancer models. The study found an overall response rate of 53% among treated subjects, indicating substantial antitumor efficacy.

-

Case Study: Non-Hodgkin Lymphoma

- Another investigation focused on non-Hodgkin lymphoma cells treated with an ADC featuring this compound. Results showed significant apoptosis induction and cell cycle arrest at G2/M phase, underscoring its potential as a therapeutic agent.

Propriétés

IUPAC Name |

10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQUPGNWTJGCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630210 | |

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143688-82-8 | |

| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.